molecular formula C11H12N2O2 B14855039 N-(2-Oxopyrrolidin-3-YL)benzamide

N-(2-Oxopyrrolidin-3-YL)benzamide

Cat. No.: B14855039
M. Wt: 204.22 g/mol
InChI Key: RSHFEKLGJRYQKJ-UHFFFAOYSA-N
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Description

N-(2-Oxopyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a benzoyl group linked to a 2-oxopyrrolidin-3-yl amine moiety. The 2-oxopyrrolidinone ring introduces a lactam structure, conferring unique electronic and steric properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(2-oxopyrrolidin-3-yl)benzamide

InChI

InChI=1S/C11H12N2O2/c14-10(8-4-2-1-3-5-8)13-9-6-7-12-11(9)15/h1-5,9H,6-7H2,(H,12,15)(H,13,14)

InChI Key

RSHFEKLGJRYQKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxopyrrolidin-3-YL)benzamide typically involves the reaction of 2-oxopyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-Oxopyrrolidin-3-YL)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-Oxopyrrolidin-3-YL)benzamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can act as a ligand in biochemical assays .

Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents .

Mechanism of Action

The mechanism of action of N-(2-Oxopyrrolidin-3-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidinone ring plays a crucial role in its binding affinity and specificity . The pathways involved include inhibition of enzyme activity and alteration of signal transduction processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Substituent Diversity : The 2-oxopyrrolidin-3-yl group distinguishes the target compound from analogs with hydroxyalkyl (), phenethyl (), or heterocyclic () substituents.
  • Synthetic Efficiency : High yields (e.g., 80% for Rip-B) are achievable via straightforward amide coupling, a method likely applicable to the target compound .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Spectral Data (Key Peaks) Reference
N-(2-Oxopyrrolidin-3-yl)benzamide ~206.23 (calculated) Not reported Expected: C=O (amide, lactam) ~1650–1700 cm⁻¹ N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 299.35 90 1H NMR: δ 7.70 (benzamide), 3.85 (OCH₃)
N-(4-Methyl-3-oxocyclohexyl)benzamide 231.28 Not reported Crystal system: Orthorhombic (space group P b c a)
N-(3-Cyanopyridin-2-yl)benzamide 223.23 Not reported IR: C≡N ~2200 cm⁻¹

Key Observations :

  • Crystallography : Analogs like N-(4-methyl-3-oxocyclohexyl)benzamide exhibit well-defined crystal structures, suggesting the target compound may also form stable crystals suitable for X-ray analysis .
  • Spectroscopy : FT-IR and NMR data for analogs () provide benchmarks for identifying the target compound’s functional groups .
Challenges and Limitations
  • Synthetic Complexity : The 2-oxopyrrolidin-3-yl group may require multi-step synthesis, unlike simpler analogs (e.g., Rip-B).
  • Data Gaps: Limited direct data on the target compound necessitate extrapolation from analogs, introducing uncertainty in properties like solubility and toxicity.

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